

Analytical techniques for characterizing 4-Methoxy-3-nitropyridine hydrochloride

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Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine
hydrochloride

Cat. No.: B1348302

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An extensive suite of analytical techniques is essential for the comprehensive characterization of **4-Methoxy-3-nitropyridine hydrochloride**, a key intermediate in pharmaceutical and agrochemical synthesis.^[1] Its purity and structural integrity are paramount for ensuring the quality, safety, and efficacy of downstream products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively characterize this compound.

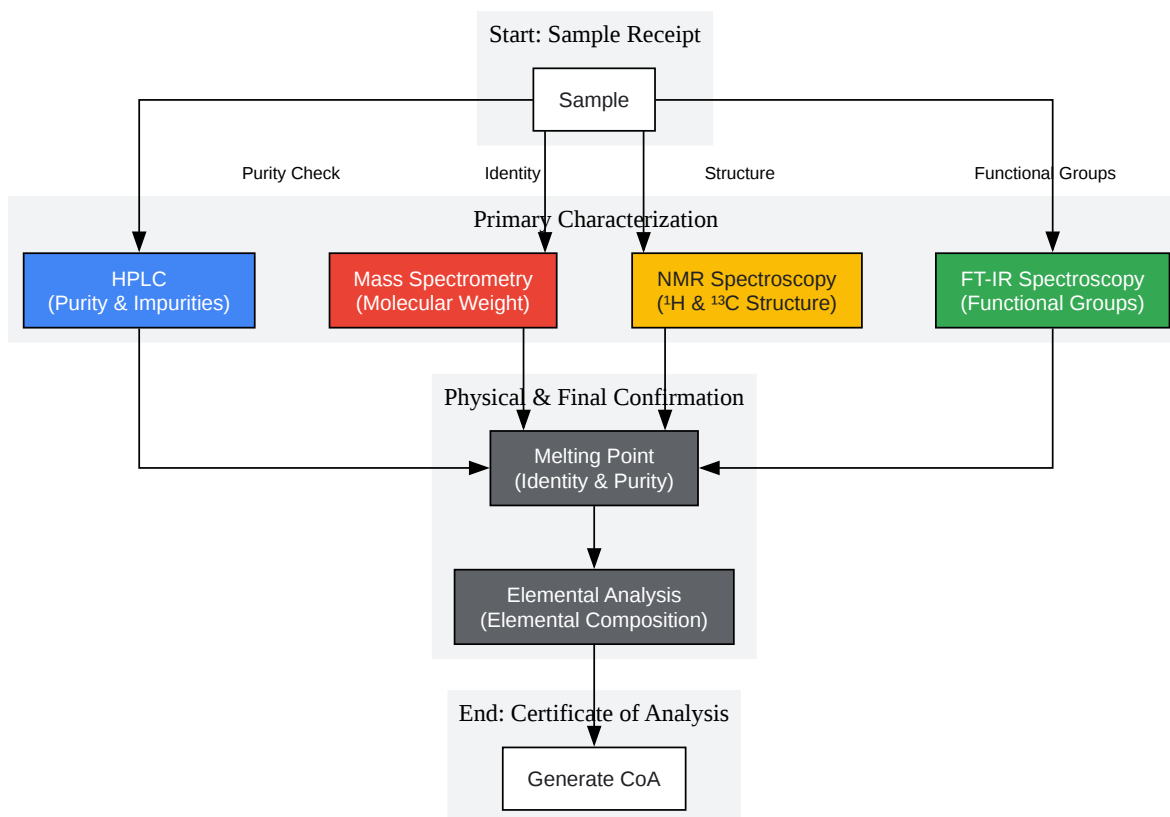
Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxy-3-nitropyridine hydrochloride** is presented below.

Property	Value	Reference
Synonyms	3-Nitro-4-methoxypyridine hydrochloride	[1][2]
CAS Number	31872-61-4	[1][2][3]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₃	[3]
Molecular Weight	190.58 g/mol	[1][2][3]
Appearance	Primrose yellow solid	[1]
Melting Point	270°C (decomposition)	[2][4]
Purity (by HPLC)	≥ 98%	[1][3]
Storage Conditions	Store at 0-8°C, sealed in a dry environment	[1][2]

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of **4-Methoxy-3-nitropyridine hydrochloride**.



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Caption: Experimental workflow for the characterization of **4-Methoxy-3-nitropyridine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-Methoxy-3-nitropyridine hydrochloride**. ¹H and ¹³C NMR spectra provide detailed

information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **4-Methoxy-3-nitropyridine hydrochloride** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation:
 - Spectrometer: Bruker 300 MHz or 400 MHz spectrometer (or equivalent).[\[5\]](#)[\[6\]](#)
 - Solvent: DMSO- d_6 (due to the hydrochloride salt).
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.[\[6\]](#)
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C).
 - Spectral Width: 0 to 200 ppm.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts in both ^1H and ^{13}C spectra.

Expected ^1H and ^{13}C NMR Data

^1H NMR	Expected Chemical Shift (ppm)	Multiplicity	Assignment
Proton 1	~8.5-9.0	Singlet	H-2 (proton adjacent to N and nitro group)
Proton 2	~8.0-8.4	Doublet	H-6 (proton adjacent to N)
Proton 3	~7.0-7.4	Doublet	H-5 (proton coupled to H-6)
Methoxy	~4.0-4.2	Singlet	-OCH ₃

^{13}C NMR	Expected Chemical Shift (ppm)	Assignment
Carbon 1	~160-165	C-4 (carbon attached to methoxy group)
Carbon 2	~150-155	C-2 (carbon adjacent to N and nitro group)
Carbon 3	~140-145	C-6 (carbon adjacent to N)
Carbon 4	~130-135	C-3 (carbon attached to nitro group)
Carbon 5	~105-110	C-5
Methoxy	~55-60	-OCH ₃

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to determine the purity of **4-Methoxy-3-nitropyridine hydrochloride** and to quantify any related impurities. A reversed-phase method is typically suitable for this analysis.

Experimental Protocol: HPLC Purity Determination

- Sample Preparation:
 - Prepare a stock solution by dissolving 10 mg of **4-Methoxy-3-nitropyridine hydrochloride** in 10 mL of diluent (e.g., a mixture of water and acetonitrile) to get a concentration of 1 mg/mL.
 - Further dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Instrumentation and Conditions:
 - System: Agilent 1260 Infinity II LC System or equivalent.
 - Column: C18 column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm).^[7]
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.^[8]
 - Injection Volume: 10 µL.
 - Column Temperature: 30°C.
 - Detector: UV at 239 nm.^[7]
- Data Analysis:
 - Integrate the peak corresponding to **4-Methoxy-3-nitropyridine hydrochloride** and any impurity peaks.
 - Calculate the purity as a percentage of the main peak area relative to the total peak area. The purity should be ≥ 98%.^{[1][3]}

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **4-Methoxy-3-nitropyridine hydrochloride**. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.
- Instrumentation and Conditions:
 - Mass Spectrometer: Waters Micromass GCT Premier or equivalent.[\[9\]](#)
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.[\[5\]](#)
 - Capillary Voltage: 3 kV.[\[5\]](#)
 - Cone Voltage: 3-40 V.[\[5\]](#)
 - Source Temperature: 120°C.[\[5\]](#)
 - Desolvation Temperature: 500°C.[\[5\]](#)
 - Mass Range: m/z 50-500.
- Data Analysis:
 - Identify the molecular ion peak $[M+H]^+$. For the free base ($C_6H_6N_2O_3$, MW: 154.12), the expected m/z would be approximately 155.13.[\[10\]](#)
 - The hydrochloride salt will dissociate in the ESI source, so the observed mass will be that of the protonated free base.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FT-IR

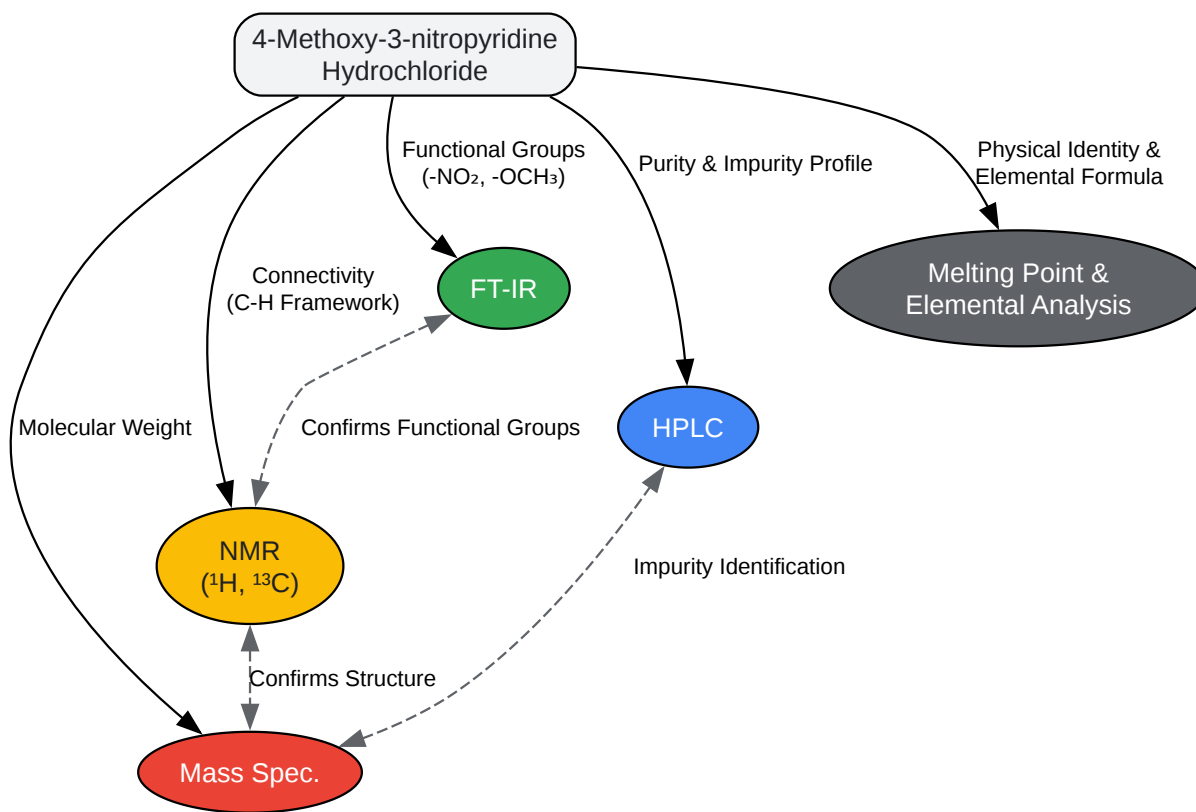
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation:
 - Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[\[10\]](#)
 - Technique: KBr pellet or ATR.[\[10\]](#)
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
- Data Analysis:
 - Identify the absorption bands corresponding to the functional groups.

Expected FT-IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
Aromatic C-H Stretch	3100-3000	Sharp, medium to weak bands
Aliphatic C-H Stretch (-OCH ₃)	2950-2850	Medium to strong bands
N-O Asymmetric Stretch (NO ₂)	1550-1500	Strong absorption
C=C and C=N Stretch (Aromatic Ring)	1600-1450	Multiple medium to strong bands
N-O Symmetric Stretch (NO ₂)	1350-1300	Strong absorption
C-O-C Stretch (Methoxy)	1275-1200 (asymmetric), 1150-1085 (symmetric)	Strong bands
Amine Halogen (HCl) Ion-Pair	2700-2000	Broad absorption, characteristic of hydrochloride salts[11][12]

Logical Relationship of Analytical Techniques

The following diagram illustrates how different analytical techniques provide complementary information for a full structural elucidation and purity assessment.



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Caption: Interrelation of analytical techniques for comprehensive characterization.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-METHOXY-3-NITROPYRIDINE HYDROCHLORIDE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. capotchem.com [capotchem.com]

- 4. 4-METHOXY-3-NITROPYRIDINE HYDROCHLORIDE CAS#: 31872-61-4
[amp.chemicalbook.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 4-Methoxy-3-nitropyridine | C₆H₆N₂O₃ | CID 355832 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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